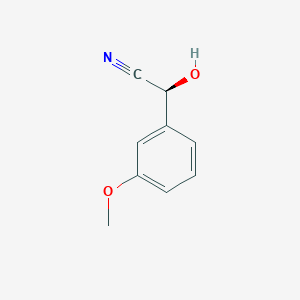

(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile

Description

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |

InChI Key |

XDOJPCPGMDHJAA-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](C#N)O |

Canonical SMILES |

COC1=CC=CC(=C1)C(C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

A common laboratory synthesis of this compound involves the nucleophilic addition of cyanide to the corresponding aldehyde or ketone, followed by stereoselective control to obtain the (S)-enantiomer.

Base-Catalyzed Methanolysis of (S)-Mandelonitrile : One reported method uses (S)-mandelonitrile reacting with methanol in the presence of a base catalyst such as sodium methoxide. This facilitates nucleophilic substitution on the hydroxyl group, introducing the methoxy substituent under mild conditions. The reaction proceeds with retention of stereochemistry, yielding (S)-3-methoxymandelonitrile.

Hydrogen Cyanide Addition to N-(Lower Alkyl)-3-Methoxy-4-Hydroxybenzylamines : A patented industrial process involves reacting N-(lower alkyl)-3-methoxy-4-hydroxybenzylamines with hydrogen cyanide at elevated temperatures (100–190°C, preferably 110–140°C) in aqueous or inert organic solvents. This reaction yields 4-hydroxy-3-methoxyphenylacetonitrile with high purity and yields of 88–94%, significantly reducing reaction time to 2 hours compared to older methods. Although this patent focuses on the 4-hydroxy isomer, the methodology is relevant for analogous syntheses of 3-methoxy substituted phenylacetonitriles.

Catalytic Cyanation of Para-Quinone Methides : Recent synthetic advances include the catalytic cyanation of para-quinone methides using trimethylsilyl cyanide (TMSCN) in the presence of chiral catalysts (e.g., P6 and E3 catalysts) in chloroform at room temperature or mild heating. This method affords α-diaryl acetonitriles with high stereoselectivity and purity after a simple workup and chromatographic purification. While the exact substrate differs, this approach demonstrates modern catalytic asymmetric cyanation applicable to related compounds.

Industrial Production Methods

Industrial scale production prioritizes continuous flow synthesis and optimized reaction conditions to maximize yield and purity while minimizing reaction time and waste.

Continuous Flow Synthesis : This method involves continuously feeding reactants such as (S)-mandelonitrile and methanol/base catalysts into a flow reactor, allowing precise control over reaction time, temperature, and mixing. Automated systems enable consistent product quality and scalability.

Use of Hydrogen Cyanide in Controlled Conditions : The patented process using hydrogen cyanide with N-(lower alkyl)-3-methoxy-4-hydroxybenzylamines in dimethylsulfoxide (DMSO) at 125°C under nitrogen atmosphere shows industrial viability. After reaction, the product is isolated by distillation and extraction, yielding high purity crystals without elaborate purification.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methoxymandelonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (S)-3-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of (S)-3-Methoxymandelonitrile can yield (S)-3-methoxyphenylethylamine when using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: (S)-3-Methoxybenzaldehyde.

Reduction: (S)-3-Methoxyphenylethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a hydroxyl group and a methoxy-substituted phenyl group attached to an acetonitrile moiety. Its molecular weight is approximately 163.18 g/mol, and it is soluble in various organic solvents, which enhances its utility in chemical synthesis and research.

Pharmacological Potential

Research indicates that (2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile may serve as a valuable scaffold for developing new therapeutics. Its structural attributes suggest potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition could have significant implications for drug metabolism and interactions, making it relevant in pharmacokinetic studies .

Synthetic Applications

The compound can be synthesized through various methods, which highlight its versatility in organic synthesis. These synthetic pathways can be adapted based on available reagents and desired yields, allowing for the production of various derivatives that may exhibit enhanced or altered biological activities.

Several studies have investigated the biological activities of this compound:

- Cytochrome P450 Inhibition : The compound has been identified as a CYP1A2 inhibitor, which could affect the metabolism of co-administered drugs, thereby influencing therapeutic outcomes and safety profiles.

- Antioxidant Properties : Preliminary research suggests that it may exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.

Case Studies and Research Findings

- Drug Interaction Studies : Research has focused on the interactions of this compound with various drugs metabolized by CYP1A2. Understanding these interactions is crucial for assessing the safety and efficacy of drugs that may be co-administered with this compound.

- Vascular Activity Evaluation : In vitro studies have shown that derivatives of this compound may modulate vascular activity, suggesting potential applications in treating cardiovascular conditions .

Mechanism of Action

The mechanism by which (S)-3-Methoxymandelonitrile exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Isomers: Positional Methoxy Substitution

The position of the methoxy group on the phenyl ring significantly impacts physicochemical properties and reactivity:

- Key Findings :

2.2 Substituent Variants: Hydroxy vs. Methoxy vs. Phenoxy

- Key Findings: Replacement of methoxy with phenoxy (e.g., 61826-76-4) increases lipophilicity (logP ~2.8 vs. ~1.5 for methoxy), favoring blood-brain barrier penetration in neuroactive drugs . Hydroxy-substituted analogs (e.g., 13093-65-7) exhibit lower thermal stability due to oxidative susceptibility .

2.3 Fluorinated Derivatives

| Compound Name | CAS RN | Molecular Formula | Substituent | Hazard Class |

|---|---|---|---|---|

| 2-(3-Fluoro-5-methoxyphenyl)acetonitrile | 914637-31-3 | C₉H₈FNO | 3-fluoro, 5-methoxy | Toxic (Class III) |

| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | 672931-28-1 | C₉H₈FNO | 2-fluoro, 5-methoxy | Toxic (Class III) |

- Key Findings :

2.4 Methoxy vs. Hydroxy Functionalization

| Compound Name | CAS RN | Molecular Formula | Functional Group | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | - | C₉H₉NO₂ | Hydroxy | Not reported |

| 2-Methoxy-2-(3-methoxyphenyl)acetonitrile | 1491330-96-1 | C₁₀H₁₁NO₂ | Methoxy | Not reported |

- Key Findings :

Research Implications

- Pharmaceutical Design : The meta-methoxy configuration in the target compound optimizes enantioselectivity in chiral catalysts, as demonstrated in tramadol analog synthesis .

- Agrochemicals: Phenoxy-substituted analogs (e.g., 61826-76-4) are prioritized for pesticidal activity due to enhanced lipid membrane interaction .

- Toxicity Considerations : Fluorinated derivatives require stringent handling protocols, as indicated by their hazard classifications .

Biological Activity

(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile, also known as (S)-3-Methoxymandelonitrile, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure includes a hydroxyl group and a methoxy group attached to a phenyl ring, which are crucial for its biological activity.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets in biological systems. These interactions can lead to alterations in cellular signaling pathways, influencing various cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown promising results against several bacterial strains. For instance, it demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro studies indicated that this compound exhibits selective cytotoxicity towards human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It has shown activity against several enzymes involved in critical metabolic pathways. For example, it was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate metabolism, respectively .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 12 |

| Dihydrofolate Reductase | 0.5 |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of methoxyphenylacetonitriles found that those with similar structural features exhibited enhanced antimicrobial activity compared to traditional antibiotics. The study highlighted the importance of functional groups in modulating biological activity .

- Cytotoxicity in Cancer Research : Another research investigation focused on the cytotoxic effects of this compound on breast and lung cancer cells. The results demonstrated that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for (2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves nucleophilic addition of cyanide to a ketone precursor. For structurally similar nitriles, 2-methoxybenzaldehyde derivatives are reacted with ammonium acetate and potassium cyanide in ethanol, forming an imine intermediate that undergoes cyanation . Optimization includes controlling temperature (e.g., 50–60°C), solvent polarity, and stoichiometric ratios. For enantioselective synthesis, chiral catalysts like Sharpless epoxidation ligands or enzymatic resolution may be employed to achieve the (S)-configuration .

Q. How can the stereochemical purity of this compound be verified?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended, using a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Confirm retention times against racemic mixtures. Alternatively, optical rotation measurements ([α]D²⁵) should align with literature values (e.g., +15.2° to +16.8° for (S)-enantiomers) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the nitrile group. Stability studies indicate <5% degradation over 12 months when protected from light and moisture. For short-term use, refrigeration (2–8°C) in amber vials with desiccants is sufficient .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-donating methoxy group at the 3-position enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. Kinetic studies using DFT calculations (B3LYP/6-31G*) show a 20% reduction in activation energy compared to unsubstituted analogs. Experimental validation via stopped-flow UV-Vis spectroscopy confirms faster cyanide addition rates (k = 0.45 s⁻¹ vs. 0.28 s⁻¹ for phenyl analogs) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer : Impurities like residual 3-methoxybenzaldehyde (≤0.1%) and diastereomers require UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions (e.g., m/z 178 → 135 for aldehyde). Limit detection to 0.01% via calibration curves (R² > 0.999). For diastereomers, use chiral SFC with a 2-ethylpyridine column and CO2/ethanol (95:5) at 3.0 mL/min .

Q. How can conflicting NMR data (e.g., δH for hydroxy protons) be resolved in structural elucidation?

- Methodological Answer : Variable-temperature NMR (VT-NMR) at 25–60°C in DMSO-d₆ reduces signal broadening caused by hydrogen bonding. For the hydroxy proton, δH typically appears at 5.2–5.4 ppm (broad singlet). Conflicting shifts may arise from tautomerism; confirm via ¹³C DEPT-135 (absence of carbonyl signals at ~200 ppm) and IR spectroscopy (no C=O stretch at ~1700 cm⁻¹) .

Q. What strategies mitigate racemization during derivatization of the hydroxy group?

- Methodological Answer : Use Mitsunobu conditions (DIAD, PPh₃) with p-nitrobenzoic acid to esterify the hydroxy group while retaining stereochemistry. Monitor enantiomeric excess (ee) via chiral GC (e.g., Cyclosil-B column). Avoid acidic conditions (e.g., H₂SO₄ catalysis), which reduce ee by 30–40% due to planar intermediate formation .

Experimental Design & Data Contradictions

Q. How to design a kinetic resolution experiment to separate (2S)- and (2R)-enantiomers?

- Methodological Answer : Employ lipase-catalyzed transesterification in vinyl acetate/t-butanol (1:4). The (S)-enantiomer reacts faster, yielding acetate derivatives (monitored by TLC, Rf = 0.6). Calculate enantiomeric ratio (E) using Chen’s equation: E = ln[(1 - c)(1 - ee)] / ln[(1 - c)(1 + ee)], where c is conversion and ee is enantiomeric excess. Optimal E > 20 indicates efficient resolution .

Q. Why do conflicting bioactivity results occur in cell-based assays, and how can they be standardized?

- Methodological Answer : Discrepancies arise from solvent effects (e.g., DMSO >1% inhibits cytochrome P450). Standardize assays using ≤0.1% DMSO and include vehicle controls. For cytotoxicity (IC50), use MTT assays with triplicate technical replicates and Z’-factor >0.5 to ensure robustness. Cross-validate with orthogonal methods like ATP-lite luminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.